2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is an organic compound that features a quinoline core structure substituted with a chlorobenzyl sulfanyl group and an oxime functional group
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the quinoline core.
Formation of the Oxime Group: The final step involves the reaction of the aldehyde group on the quinoline core with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzyl sulfanyl group and the oxime functional group provides distinct properties compared to other quinoline derivatives.
Properties
IUPAC Name |
(NE)-N-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-7-5-12(6-8-15)11-22-17-14(10-19-21)9-13-3-1-2-4-16(13)20-17/h1-10,21H,11H2/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFUNBANYCYMOW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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